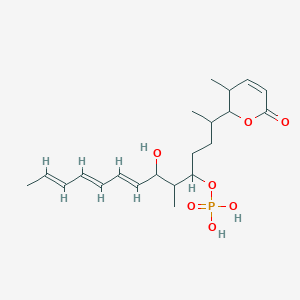
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT)
概要
説明
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) is a complex organic compound that features multiple functional groups, including hydroxyl, methyl, and phosphate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyran ring through cyclization reactions.
- Introduction of the hydroxyl and methyl groups via selective functionalization.
- Phosphorylation to introduce the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学的研究の応用
Chemistry
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of phosphorylation on cellular processes, as well as the role of hydroxyl and methyl groups in biochemical pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals that target specific molecular pathways, leveraging the compound’s unique functional groups.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phosphate groups play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways.
類似化合物との比較
Similar Compounds
- [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] phosphate
- [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] sulfate
Uniqueness
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNIEWMPIULRS-SUTYWZMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156856-30-3 | |
| Record name | Cytostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156856303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















